

5-(Bromomethyl)undecane synthesis and characterization

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Compound of Interest

Compound Name: 5-(Bromomethyl)undecane

Cat. No.: B151729

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An In-Depth Technical Guide to the Synthesis and Characterization of **5-(Bromomethyl)undecane**

Foreword: The Utility of a Branched Alkyl Bromide

In the landscape of chemical synthesis, intermediates are the unsung heroes, providing the foundational scaffolds upon which complex molecules are built. **5-(Bromomethyl)undecane** (CAS No. 85531-02-8) is one such critical building block.[1][2][3] Its structure, a C12 aliphatic chain with a primary bromide at a branched position, imparts unique solubility and reactivity characteristics. This guide provides a comprehensive overview of a field-proven method for its synthesis and a detailed protocol for its structural and purity verification. This molecule is particularly valuable as a reagent in the synthesis of novel bio-related surfactants, such as alkyl triazole glycosides (ATGs), and as an acceptor material in the development of organic electronic materials for applications like solar cells.[1][2][4][5]

Synthetic Strategy: From Alcohol to Alkyl Bromide

The most direct and reliable route to **5-(Bromomethyl)undecane** involves the nucleophilic substitution of a primary alcohol. The precursor of choice is 2-butyl-1-octanol, a commercially available branched alcohol that directly corresponds to the desired carbon skeleton. The conversion of the hydroxyl group to a bromide is efficiently achieved using a combination of triphenylphosphine (PPh_3) and bromine (Br_2), a variation of the Appel reaction.

This method is favored for its mild conditions and high yields. The reaction proceeds through the formation of a phosphonium bromide intermediate, which activates the hydroxyl group, making it an excellent leaving group for subsequent displacement by the bromide ion. This avoids the harsh acidic conditions of other bromination methods that could lead to skeletal rearrangements or other side reactions.

Caption: Synthetic route from 2-butyl-1-octanol to **5-(Bromomethyl)undecane**.

Detailed Experimental Protocol

This protocol is a self-validating system, where careful execution and adherence to stoichiometry are paramount for achieving high purity and yield.

Materials & Equipment:

- 2-Butyl-1-octanol (100 mmol, 18.64 g)
- Triphenylphosphine (100 mmol, 26.23 g)
- Bromine (100 mmol, 5.11 mL, 15.98 g)
- Dichloromethane (DCM), anhydrous (250 mL)
- Sodium Carbonate (Na_2CO_3), anhydrous
- Petroleum Ether (PE) and Hexane for chromatography and washing
- 500 mL round-bottom flask, magnetic stirrer, dropping funnel, ice bath
- Inert gas line (Argon or Nitrogen)
- Rotary evaporator and column chromatography setup

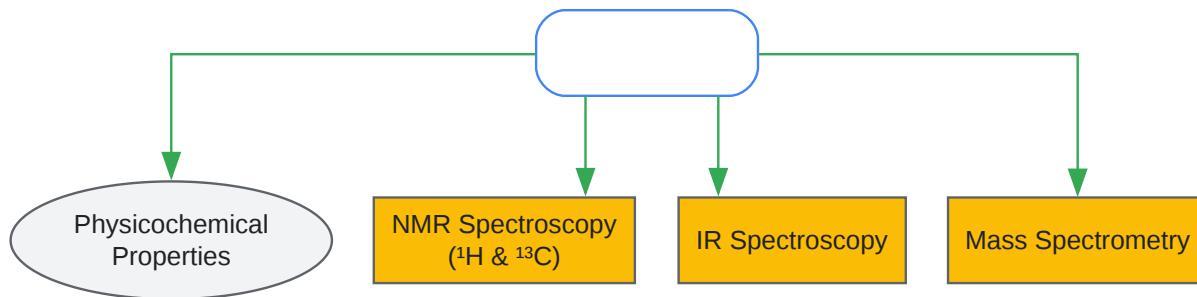
Procedure:

- Inert Atmosphere Setup: Assemble the reaction flask and flush the entire system with dry Argon for 10-15 minutes. Maintaining an inert atmosphere is crucial to prevent hydrolysis of intermediates.

- Reagent Preparation: In the reaction flask, dissolve triphenylphosphine (26.23 g) in anhydrous dichloromethane (250 mL). Bubble Argon through the solution for an additional 10 minutes to ensure it is deoxygenated.[2][4]
- Formation of Brominating Agent: Cool the flask to 0 °C using an ice bath. Slowly add bromine (5.11 mL) to the stirred solution. The addition should be dropwise to control the exothermic reaction and prevent the formation of byproducts. The solution will turn into a distinct orange/yellow slurry.
- Addition of Alcohol: While maintaining the temperature at 0 °C, add 2-butyl-1-octanol (18.64 g) to the reaction mixture.[6]
- Reaction Progression: Stir the mixture at 0 °C for 30 minutes, after which the ice bath is removed, and the reaction is allowed to stir at room temperature overnight.[4][6] Progress can be monitored by Thin Layer Chromatography (TLC).
- Work-up: Upon completion, add a small amount of solid sodium carbonate to the mixture to neutralize any residual hydrobromic acid.[2][4]
- Solvent Removal & Initial Purification: Remove the dichloromethane by distillation under reduced pressure using a rotary evaporator.[2][4] The resulting residue will contain the crude product and triphenylphosphine oxide. Add hexane to the residue, which will precipitate the triphenylphosphine oxide while keeping the desired product in solution. Filter the mixture and wash the solid precipitate with additional hexane.[2][4]
- Final Purification: Combine the hexane filtrates and concentrate them. Purify the resulting crude oil by silica gel column chromatography, using petroleum ether as the eluent.[2][4] This step is critical for removing any remaining impurities.
- Product Isolation: Collect the fractions containing the pure product (monitored by TLC). Evaporate the solvent to yield **5-(Bromomethyl)undecane** as a colorless to light yellow oily liquid. A typical yield is around 88%. [2][4]

Physicochemical and Spectroscopic Characterization

Thorough characterization is essential to confirm the identity, structure, and purity of the synthesized compound. The following workflow outlines the standard analytical procedures.



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Caption: Standard workflow for the characterization of **5-(Bromomethyl)undecane**.

Physicochemical Properties

A summary of the key physical and chemical properties is presented below.

Property	Value	Source(s)
Molecular Formula	C ₁₂ H ₂₅ Br	[1][2][3]
Molecular Weight	249.23 g/mol	[2][3][6]
Appearance	Colorless to light yellow clear/cloudy liquid	[2][4]
CAS Number	85531-02-8	[1][2][3]
Predicted Boiling Point	271.6 ± 8.0 °C	[1][4]
Predicted Density	1.037 ± 0.06 g/cm ³	[1][2][4]
Purity (Typical)	>97.0% (GC)	

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for unambiguous structural elucidation of organic molecules. Spectra are typically recorded in deuterated chloroform (CDCl₃).

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides definitive evidence for the structure. The key signal is the doublet corresponding to the two protons of the bromomethyl group.

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
3.45	Doublet (d)	4.8 Hz	2H	-CH ₂ Br
1.59	Multiplet (m)	-	1H	-CH(CH ₂ Br)-
1.40 - 1.21	Multiplet (m)	-	16H	Alkyl chain -CH ₂ -
0.90	Multiplet (m)	-	6H	2 x -CH ₃

Source:[2][4][6]

¹³C NMR (125 MHz, CDCl₃): The carbon NMR spectrum confirms the presence of 12 distinct carbon environments, consistent with the proposed structure.

Chemical Shift (δ) ppm	Assignment
39.88	-CH ₂ Br
39.62	-CH(CH ₂ Br)-
32.71, 32.40, 31.95	Alkyl chain -CH ₂ -
29.61, 28.92, 26.68	Alkyl chain -CH ₂ -
22.99, 22.80	Alkyl chain -CH ₂ -
14.25, 14.21	2 x -CH ₃

Source:[2][4][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in the molecule. For **5-(Bromomethyl)undecane**, the spectrum is dominated by absorptions characteristic of an

aliphatic hydrocarbon, with a key signal for the carbon-bromine bond.[7][8]

Wavenumber (cm ⁻¹)	Intensity	Assignment
2955 - 2855	Strong	C-H stretching (sp ³ hybridized carbons of the alkyl chain)
1465	Medium	C-H bending (CH ₂ scissoring)
1375	Medium	C-H bending (CH ₃ umbrella mode)
~650 - 550	Weak-Medium	C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and fragmentation pattern. For a compound containing a single bromine atom, the molecular ion will appear as a pair of peaks (M⁺ and M⁺⁺²) of nearly equal intensity due to the natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

- Exact Mass: 248.1140 Da[6][9]
- Expected M⁺ / M⁺⁺² Pattern: A characteristic 1:1 ratio for peaks at m/z 248 and 250.
- Major Fragmentation: Loss of Br[•] (m/z = 169) and subsequent fragmentation of the C₁₂H₂₅⁺ carbocation.

Safety, Handling, and Storage

- Safety: **5-(Bromomethyl)undecane** is classified as causing skin irritation (H315).[6] Standard laboratory personal protective equipment (gloves, safety glasses, lab coat) should be worn. All manipulations should be performed in a well-ventilated fume hood.
- Handling: Avoid contact with skin and eyes. Keep away from heat and open flames.
- Storage: Store in a tightly sealed container under an inert atmosphere at room temperature to ensure long-term stability.[2][4]

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